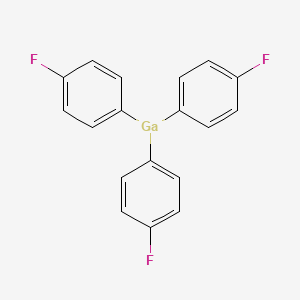
Tris(4-fluorophenyl)gallane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-fluorophenyl)gallium is an organometallic compound with the chemical formula C18H12F3Ga It is composed of a gallium atom bonded to three 4-fluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(4-fluorophenyl)gallium can be synthesized through the reaction of gallium trichloride with 4-fluorophenyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
GaCl3+3C6H4FLi→Ga(C6H4F)3+3LiCl
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Tris(4-fluorophenyl)gallium can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the phenyl rings can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction: The gallium center can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used to substitute the fluorine atoms.
Oxidation and Reduction: Strong oxidizing or reducing agents may be required, depending on the desired transformation.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Tris(4-fluorophenyl)gallium has several applications in scientific research:
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic transformations.
Mecanismo De Acción
The mechanism by which tris(4-fluorophenyl)gallium exerts its effects depends on the specific application. In catalysis, the gallium center can coordinate with substrates, facilitating various chemical transformations. The molecular targets and pathways involved are specific to the reaction being catalyzed.
Comparación Con Compuestos Similares
- Tris(4-chlorophenyl)gallium
- Tris(4-bromophenyl)gallium
- Tris(4-methylphenyl)gallium
Comparison: Tris(4-fluorophenyl)gallium is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to its chloro, bromo, and methyl analogs. These differences can influence the compound’s reactivity and applications in various fields.
Propiedades
Número CAS |
58448-00-3 |
|---|---|
Fórmula molecular |
C18H12F3Ga |
Peso molecular |
355.0 g/mol |
Nombre IUPAC |
tris(4-fluorophenyl)gallane |
InChI |
InChI=1S/3C6H4F.Ga/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
Clave InChI |
KXHNDHHCYXLJCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)[Ga](C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






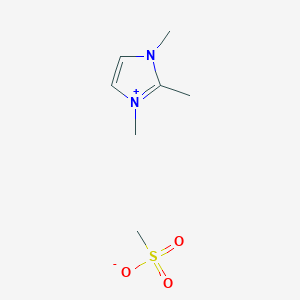
![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142904.png)
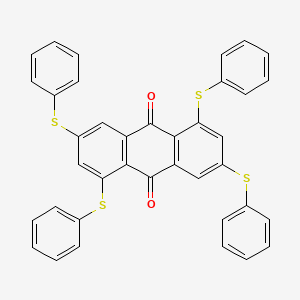
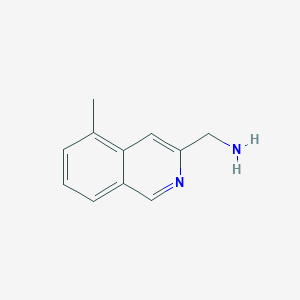

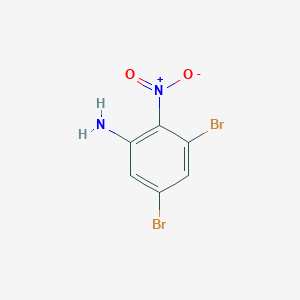
![Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13142936.png)
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)
